molecular formula C13H8N2O5S B14686635 Benzenecarbothioic acid, S-(2,4-dinitrophenyl) ester CAS No. 35539-24-3

Benzenecarbothioic acid, S-(2,4-dinitrophenyl) ester

Cat. No.: B14686635
CAS No.: 35539-24-3
M. Wt: 304.28 g/mol
InChI Key: YJAOIWVTRCPLCW-UHFFFAOYSA-N
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Description

Benzenecarbothioic acid, S-(2,4-dinitrophenyl) ester is a chemical compound with the molecular formula C13H8N2O5S It is known for its unique structure, which includes a benzenecarbothioic acid moiety and a 2,4-dinitrophenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioic acid, S-(2,4-dinitrophenyl) ester typically involves the reaction of benzenecarbothioic acid with 2,4-dinitrophenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioic acid, S-(2,4-dinitrophenyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of corresponding amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the 2,4-dinitrophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenecarbothioic acid, S-(2,4-dinitrophenyl) ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenecarbothioic acid, S-(2,4-dinitrophenyl) ester involves its interaction with molecular targets through its reactive functional groups. The ester group can undergo hydrolysis to release the active benzenecarbothioic acid, which can then interact with various biological molecules. The 2,4-dinitrophenyl group can also participate in redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzenecarbothioic acid: Lacks the 2,4-dinitrophenyl ester group, making it less reactive in certain chemical reactions.

    2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of the benzenecarbothioic acid moiety, leading to different reactivity and applications.

    Thiobenzoic acid: Similar to benzenecarbothioic acid but without the ester linkage, affecting its chemical behavior.

Uniqueness

Benzenecarbothioic acid, S-(2,4-dinitrophenyl) ester is unique due to the combination of the benzenecarbothioic acid and 2,4-dinitrophenyl ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

35539-24-3

Molecular Formula

C13H8N2O5S

Molecular Weight

304.28 g/mol

IUPAC Name

S-(2,4-dinitrophenyl) benzenecarbothioate

InChI

InChI=1S/C13H8N2O5S/c16-13(9-4-2-1-3-5-9)21-12-7-6-10(14(17)18)8-11(12)15(19)20/h1-8H

InChI Key

YJAOIWVTRCPLCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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